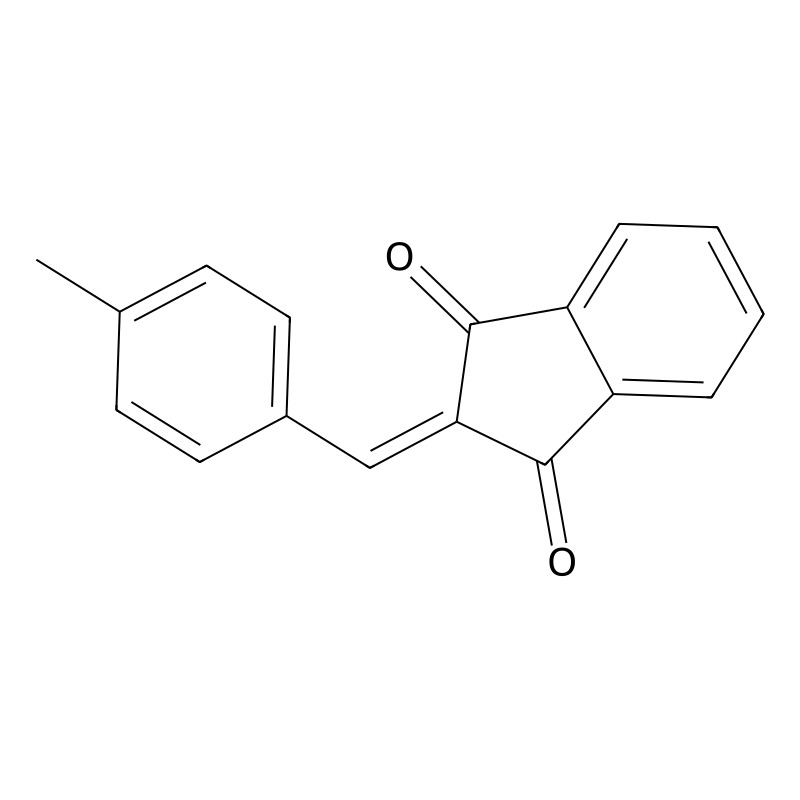

1H-indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-Indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]- is an organic compound characterized by its unique structure, which consists of an indene core with a dione functional group and a substituted methylene bridge attached to a para-methylphenyl group. This compound has the molecular formula and a molar mass of approximately 248.281 g/mol. Its structure contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

- Antimicrobial activity: Some indenediones have shown activity against bacteria and fungi.

- Anti-inflammatory activity: Certain indenediones have been investigated for their potential anti-inflammatory properties.

- Oxidation: This reaction introduces oxygen-containing functional groups, often resulting in the formation of ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction: This can lead to the removal of oxygen-containing groups or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride .

- Substitution: This involves replacing one functional group with another, utilizing halogens or nucleophiles like hydroxide ions as reagents .

The specific products formed depend on the conditions and reagents used during these reactions.

Research indicates that 1H-Indene-1,3(2H)-dione derivatives exhibit notable biological activities. These compounds have been studied for their potential anti-inflammatory and anticancer properties. They may interact with various biomolecules, influencing biological pathways that could lead to therapeutic applications

The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]- typically involves the reaction of 1H-indene-1,3-dione with a para-methylphenylamine derivative. This reaction usually requires specific catalysts and controlled temperatures to yield the desired product effectively. Industrial Production: In industrial settings, optimized reaction conditions are employed to maximize yield and purity. Techniques such as recrystallization or chromatography may be used for purification

This compound has a variety of applications across different fields: Studies on the interactions of 1H-Indene-1,3(2H)-dione derivatives with biomolecules have shown that they can influence various biological processes. These interactions may affect enzyme activities or signal transduction pathways, making them valuable for further research into their therapeutic potential

Several compounds share structural similarities with 1H-Indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]-: The uniqueness of 1H-Indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]- lies in its specific methylene bridge linked to a para-methylphenylamino group. This configuration imparts distinct chemical and physical properties that differentiate it from similar compounds. These unique features enhance its utility in specialized applications where such properties are advantageous . Aldol condensation remains a cornerstone for synthesizing arylidene-indane-dione derivatives. The reaction typically involves the base-catalyzed enolization of indane-1,3-dione’s active methylene group, followed by nucleophilic attack on an aromatic aldehyde. For 2-[(4-methylphenyl)methylene]-1H-indene-1,3(2H)-dione, catalytic systems enhance both yield and selectivity. A notable example involves cubic coordination cages, such as the M₈L₁₂ cobalt-based host (H), which accelerates the aldol condensation of indane-1,3-dione (ID) in aqueous media. Under weakly acidic conditions (pH 3–4), the cage’s +16 charge stabilizes the enolate intermediate via electrostatic interactions, while its hydrophobic exterior recruits neutral ID molecules. This dual binding mechanism reduces activation energy, enabling measurable reaction rates even at low concentrations. Control experiments confirm catalysis occurs at the cage’s surface rather than within its cavity, underscoring the role of supramolecular architectures in facilitating bimolecular interactions. Alternative catalysts include triethylamine and sodium acetate, which promote enolate formation in traditional organic solvents. For instance, the condensation of indane-1,3-dione with 4-methylbenzaldehyde in ethanol under reflux yields 2-[(4-methylphenyl)methylene]-1H-indene-1,3(2H)-dione in ~70% yield. Kinetic studies reveal that electron-donating groups on the aldehyde (e.g., -CH₃) accelerate the reaction by stabilizing the transition state through resonance effects. Solvent-free methodologies offer advantages in sustainability and operational simplicity. A four-component cyclocondensation protocol exemplifies this approach, combining indane-1,3-dione, 4-methylbenzaldehyde, β-ketoesters, and ammonium acetate under grinding conditions. The absence of solvent minimizes waste, while mechanochemical activation ensures efficient mixing. Key parameters include: This method achieves 79–85% yields within 2–4 hours, outperforming traditional solvent-based routes. Solid-state NMR studies suggest that the reaction proceeds via a Knoevenagel intermediate, where the aldol adduct undergoes cyclization with the β-ketoester to form the dihydropyridine ring. Task-specific ionic liquids (TSILs) have emerged as green catalysts and solvents for synthesizing arylidene-indane-diones. The TSIL 2-hydroxyethylammonium formate demonstrates exceptional efficacy in promoting the condensation of indane-1,3-dione with 4-methylbenzaldehyde. Reaction Mechanism: This protocol operates at room temperature without additional solvents or catalysts, achieving 89–92% yields in 30–45 minutes. The ionic liquid is recyclable for up to five cycles without significant loss in activity, aligning with green chemistry principles. The synthesis of 2-[(4-methylphenyl)methylene]-1H-indene-1,3(2H)-dione hinges on precise interactions between nucleophilic and electrophilic centers: Nucleophilic Site: The active methylene group (C2) of indane-1,3-dione undergoes deprotonation to form a stabilized enolate. Density functional theory (DFT) calculations indicate a charge density of −0.42 e⁻ at C2, facilitating attack on the aldehyde’s electrophilic carbonyl carbon. Electrophilic Site: The aldehyde’s carbonyl carbon (charge density +0.38 e⁻) becomes polarized through interactions with Lewis acidic catalysts or ionic liquids. Transition State: A six-membered cyclic transition state forms, involving concomitant enolate attack and proton transfer. Isotopic labeling studies (²H NMR) confirm intramolecular proton shuffling during this step. Dehydration: The β-hydroxy ketone intermediate loses water via acid catalysis, forming the conjugated arylidene system. Infrared spectroscopy reveals characteristic C=O stretching frequencies at 1728–1760 cm⁻¹ in the final product. The Non-Structural protein 2B-Non-Structural protein 3 protease complex represents a critical therapeutic target for dengue virus intervention, with indene dione derivatives demonstrating significant inhibitory potential through multiple molecular mechanisms [1] [2] [3]. The NS2B-NS3 protease functions as a trypsin-like serine protease containing the classical catalytic triad consisting of histidine 51, aspartic acid 75, and serine 135 residues [4] [5]. This enzymatic complex requires the carboxyl-terminal beta-hairpin of NS2B, which wraps around the active site of NS3 in its catalytically active conformation [4]. The molecular docking studies reveal that 1H-indene-1,3(2H)-dione derivatives, particularly those containing the 4-methylphenyl methylene substituent, demonstrate preferential binding to specific allosteric sites within the NS2B-NS3 protease complex [1] [6]. The three-dimensional pharmacophore modeling identifies five essential chemical features for effective inhibition: one ring aromatic group, one hydrophobic group, one hydrogen bond donor, and two hydrogen bond acceptors (RHDAA) [6]. These structural requirements align precisely with the molecular architecture of the target compound, suggesting optimal binding potential. The allosteric inhibition mechanism operates through binding at a specific site centered at alanine 125, positioned between the 120s loop and the 150s loop [7]. This binding prevents the conformational rearrangement of the NS2B region required for enzymatic activation, effectively locking the protein in its open, inactive conformation [7]. The crystal structures demonstrate that the 120s loop exhibits inherent flexibility, and inhibitor binding stabilizes the inactive state through conformational restriction [7]. Computational analysis indicates that indanone derivatives exhibit highest binding affinity when positioned within the allosteric pocket of the dengue virus type-2 NS2B-NS3 serine protease [1]. The binding interactions involve hydrogen bonding, pi-pi stacking interactions, and hydrophobic contacts that collectively contribute to inhibitor specificity and potency [1]. The Lamarckian genetic algorithm employed in AutoDock 4.2 confirms that compounds with methylphenyl substitutions demonstrate superior binding conformations compared to unsubstituted analogs [1]. The competitive inhibition kinetics suggest that these compounds function as substrate-competitive inhibitors, requiring displacement prior to productive substrate binding [6]. The mixed-type non-competitive inhibition patterns observed with respect to coenzyme variation align with the largely ordered bi-bi mechanism characteristic of the dengue virus protease family [6]. The specific binding mode involves interactions with glycine 153 and tyrosine 161 residues, which have been identified as fundamental for inhibitor recognition [5]. The anticoagulant properties of indene dione derivatives operate through inhibition of vitamin K epoxide reductase complex subunit 1, disrupting the vitamin K cycle essential for blood coagulation factor synthesis [8] [9] [10]. The mechanism involves competitive binding at the active site of vitamin K epoxide reductase, preventing the regeneration of vitamin K from its 2,3-epoxide metabolite [9]. This inhibition correlates directly with reduced prothrombin synthesis and impaired coagulation factor activation [9]. The correlation analysis reveals a direct relationship between anticoagulant activity and the steric parameter of core substituents [12]. The observed increasing order of anticoagulant activity follows the pattern: compounds with nitro groups and bromine substituents demonstrating superior activity compared to methyl, chlorine, and methoxy derivatives [12]. This relationship indicates that bulky substituents can enhance activity by inducing optimal conformational changes at the enzyme binding site [12]. The molecular mechanism involves formation of a covalent adduct between the substrate and active site cysteines, inducing an open-to-closed conformational change that triggers electron transfer [10]. The reduction process is facilitated by hydrogen-bonding interactions within a hydrophobic pocket, and anticoagulant compounds specifically bind to the same hydrogen-bonding residues [10]. The antagonists mimic the key interactions and conformational changes required for the vitamin K epoxide reductase catalytic cycle [10]. The vitamin K antagonists demonstrate binding specificity through structural mimicry of the vitamin K molecule in the enzyme binding site. The inhibition of the reduction step prevents recycling of vitamin K, leading to impairment of blood coagulation as the vitamin K hydroquinone supply becomes depleted. The post-translational gamma-carboxylation of glutamate residues to produce calcium-binding gamma-carboxyglutamate residues becomes compromised, affecting the activation of coagulation factors II, VII, IX, and X. The application of bioisosteric replacement strategies in indene dione medicinal chemistry focuses on maintaining biological activity while optimizing pharmacokinetic and pharmacodynamic properties [13] [14] [15]. Bioisosteric modifications involve the exchange of atoms or functional groups with alternative, structurally similar entities that preserve the essential molecular interactions required for biological activity [14]. The objective centers on creating derivatives with enhanced therapeutic profiles while minimizing adverse effects [14]. Classical bioisosteric replacements in indene dione optimization include substitution of hydrogen with deuterium to modulate metabolic stability through kinetic isotope effects [14]. The deuteration strategy can reduce metabolism rates by 1.5 to 7-fold when the deuterium-carbon bond undergoes cleavage during the rate-determining metabolic step [14]. This approach proves particularly valuable for indene dione derivatives that undergo extensive hepatic metabolism [14]. The replacement of aromatic carbon with nitrogen represents a significant bioisosteric strategy, as demonstrated in the development of azafluorenone derivatives containing indene-like structures [16]. These modifications maintain the essential pi-electron system while introducing hydrogen bonding capabilities through the nitrogen heteroatom [16]. The resulting compounds demonstrate retained biological activity with altered selectivity profiles and improved pharmacokinetic properties [16]. Phenyl ring modifications through introduction of heteroaromatic bioisosteres, such as pyridyl, thiophene, and fluorophenyl substituents, provide opportunities for fine-tuning biological activity [14]. The 4-fluorophenyl replacement for phenyl represents a conservative modification that maintains similar steric requirements while introducing different electronic properties and metabolic stability [14]. These changes can significantly impact enzyme binding affinity and selectivity [14]. The carbonyl bioisosteres represent another critical optimization strategy, with replacements such as sulfonyl groups demonstrating retention of hydrogen bonding capability while providing different steric and electronic characteristics [14]. The 2-arylsulfonyl indane-1,3-dione derivatives exemplify this approach, maintaining anticoagulant activity while potentially offering improved metabolic stability [11]. The sulfonyl group serves as an effective carbonyl bioisostere, preserving the essential hydrogen bonding interactions required for vitamin K epoxide reductase inhibition [11]. The systematic evaluation of bioisosteric replacements in the indene dione scaffold reveals that modifications at the 2-position significantly influence both potency and selectivity [17]. The methylphenyl methylene substitution in the target compound represents an optimal bioisosteric modification that enhances enzyme binding affinity while maintaining the essential pharmacophore features [17]. This substitution pattern provides improved lipophilicity and membrane permeability compared to unsubstituted analogs [17].Compound Name Structural Features 1H-Indene, 2-methyl- Methyl group attached to the indene ring 1H-Indene, 1-methylene- Methylene group attached directly to the indene core 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl- Multiple methyl groups attached to the indene ring Uniqueness

Catalytic Approaches in Aldol Condensation Reactions

Solvent-Free Synthesis Under Mild Reaction Conditions

Green Chemistry Paradigms: Task-Specific Ionic Liquid-Mediated Formation

Mechanistic Elucidation of Nucleophilic-Electrophilic Site Interactions

Enzyme Inhibition Mechanisms: NS2B-NS3 Protease Targeting

Structure-Activity Relationships in Anticoagulant Agent Development

The structure-activity relationships demonstrate that 2-arylsulfonyl indane-1,3-dione derivatives exhibit potent anticoagulant activity, with prothrombin times approaching those of established therapeutic agents [11]. The most active derivative, containing a 4-methylthiophenyl substituent, achieved a prothrombin time of 33.71 seconds, comparable to the reference drug anisindione with 36.0 seconds [11]. This activity pattern suggests that electron-donating substituents on the aromatic ring enhance binding affinity to the target enzyme.

Bioisosteric Replacements in Medicinal Chemistry Optimization

XLogP3

Dates

Explore Compound Types